molecular formula C22H23N5O4S3 B2549594 N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 392294-76-7

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2549594
M. Wt: 517.64
InChI Key: HVSROVZHPUCWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H23N5O4S3 and its molecular weight is 517.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Inhibitory Activity

Research on compounds with related structures focuses on the synthesis and evaluation of their inhibitory activity against specific targets. For example, a study on the synthesis of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives and their in vitro inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B) highlights the potential of these compounds in medicinal chemistry and drug development for diseases like diabetes (Navarrete-Vázquez et al., 2012). These findings suggest that compounds with a thiadiazole moiety could serve as a basis for developing inhibitors targeting enzymes implicated in metabolic disorders.

Antimicrobial and Antitumor Applications

Another area of interest is the antimicrobial and antitumor potential of thiadiazole derivatives. For instance, novel heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal effects against Spodoptera littoralis, indicating the relevance of such compounds in developing new pesticides (Fadda et al., 2017). Additionally, certain derivatives have shown promising results as anti-tumor agents, demonstrating significant effects in mouse tumor model cancer cell lines (Nassar et al., 2015), further underscoring the potential of thiadiazole-based compounds in oncology research.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

The discovery and evaluation of substituted benzamides as potent and selective inhibitors of VEGFR-2 kinase activity highlight the application of such compounds in the development of therapeutic agents for cancer treatment (Borzilleri et al., 2006). These findings are pivotal for understanding the role of thiadiazole derivatives in inhibiting key pathways involved in tumor growth and metastasis.

properties

IUPAC Name

N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S3/c1-15-4-8-17(9-5-15)23-19(28)14-32-22-26-25-21(33-22)24-20(29)16-6-10-18(11-7-16)34(30,31)27-12-2-3-13-27/h4-11H,2-3,12-14H2,1H3,(H,23,28)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSROVZHPUCWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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